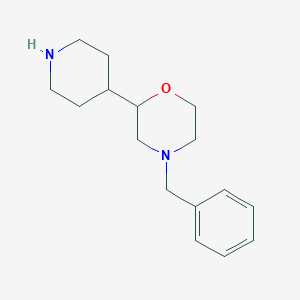![molecular formula C12H18Cl2N2O B13558545 3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)
3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-3,6-diazabicyclo[311]heptane dihydrochloride is a bicyclic compound that features a unique structure with a methoxyphenyl group and two nitrogen atoms within a bicycloheptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3,6-diazabicyclo[31One common method involves the epimerization–lactamization cascade of functionalized aminoproline methyl esters under basic conditions . This reaction sequence includes the formation of a bridged lactam intermediate, which is then converted to the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitrogen atoms can participate in reduction reactions to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can participate in π-π interactions, enhancing binding affinity. The nitrogen atoms may form hydrogen bonds or coordinate with metal ions, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but lack the methoxyphenyl group.
Bicyclo[3.1.1]heptane derivatives: These include various functionalized derivatives with different substituents.
Uniqueness
3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H18Cl2N2O |
|---|---|
分子量 |
277.19 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-15-12-4-2-11(3-5-12)14-7-9-6-10(8-14)13-9;;/h2-5,9-10,13H,6-8H2,1H3;2*1H |
InChIキー |
OGYBPUULVRYOOH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CC3CC(C2)N3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


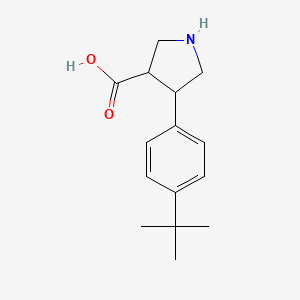

![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)
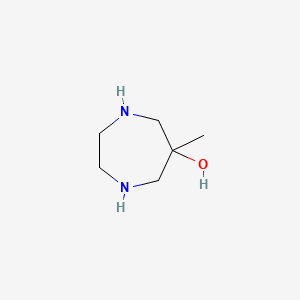
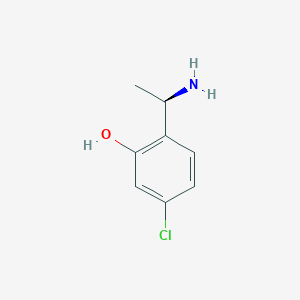

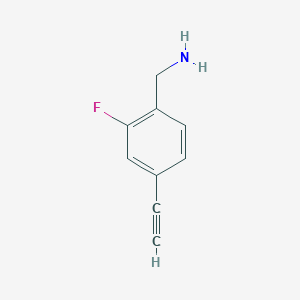
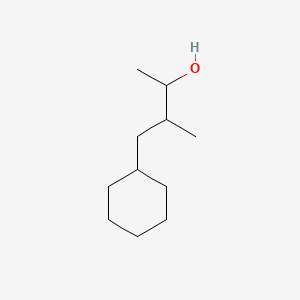
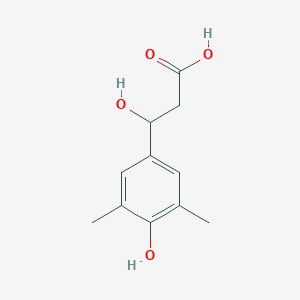

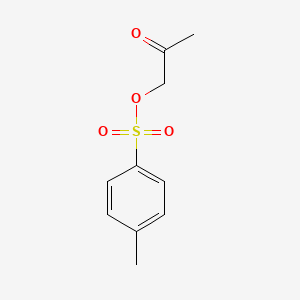
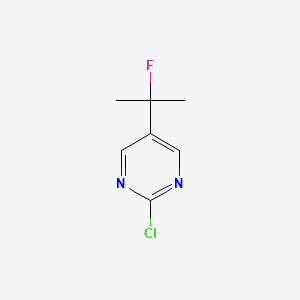
![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
